Product packaging for (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol(Cat. No.:)

(3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol

Cat. No.: B13214319
M. Wt: 170.25 g/mol
InChI Key: UJVNVAMNVUDSOU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B13214319 (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,4S)-3-pyrrolidin-1-ylpiperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9-3-4-10-7-8(9)11-5-1-2-6-11/h8-10,12H,1-7H2/t8-,9-/m0/s1

InChI Key

UJVNVAMNVUDSOU-IUCAKERBSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2CNCC[C@@H]2O

Canonical SMILES

C1CCN(C1)C2CNCCC2O

Origin of Product

United States

Advanced Synthetic Methodologies and Stereoselective Pathways for 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Chemical Transformations and Derivatization of the Piperidin-4-ol Core

Modification of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in (3S,4S)-3-(pyrrolidin-1-yl)piperidin-4-ol is a saturated, five-membered heterocycle. While the tertiary amine at the point of attachment to the piperidine (B6355638) ring is relatively unreactive towards simple alkylation, modifications to the pyrrolidine ring itself can be envisioned through several advanced synthetic strategies. These modifications can introduce new functional groups, alter the steric bulk, or modulate the electronic properties of the molecule, which can be crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

One potential avenue for modification involves C-H functionalization. Although challenging on an unactivated saturated heterocycle, recent advances in catalysis have enabled the direct conversion of C-H bonds into C-C or C-heteroatom bonds. For instance, transition-metal-catalyzed C-H activation could potentially introduce substituents at the C-2 or C-5 positions of the pyrrolidine ring. The directing-group ability of the nearby piperidine nitrogen or the hydroxyl group could influence the regioselectivity of such reactions.

Another approach could involve a ring-opening and re-closing strategy. For example, oxidative cleavage of the pyrrolidine ring could yield a linear amino acid derivative, which could then be modified and subsequently cyclized to form a new, substituted pyrrolidine ring. This multi-step process would offer considerable flexibility in introducing a wide range of substituents.

Furthermore, modifications can be conceptualized by starting from functionalized pyrrolidine precursors before their condensation with the piperidine scaffold. For instance, using substituted prolines or 4-hydroxyprolines as starting materials allows for the introduction of various substituents on the pyrrolidine ring at the outset of the synthesis. mdpi.com

Table 1: Potential Methodologies for Pyrrolidine Moiety Modification

Methodology Potential Reagents/Catalysts Targeted Position(s) Potential Product Type
C-H FunctionalizationRhodium or Palladium catalystsC-2, C-5Alkylated or arylated pyrrolidines
Ring-Opening/Re-closingOxidizing agents (e.g., KMnO₄, O₃), followed by functional group manipulation and cyclization reagentsC-2, C-3, C-4, C-5Substituted pyrrolidine rings
Synthesis from Functionalized PrecursorsSubstituted prolines or hydroxyprolinesC-2, C-3, C-4, C-5Pyrrolidine-substituted piperidines with pre-defined functionality

Functionalization at the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of the piperidine ring is a prime site for functionalization. Standard organic transformations can be employed to convert the alcohol into a variety of other functional groups, thereby exploring a wider chemical space.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using DCC or EDC). This modification is often used to introduce moieties that can act as prodrugs or enhance the lipophilicity of the parent molecule.

Etherification: Formation of an ether linkage can be achieved through a Williamson ether synthesis, reacting the corresponding alkoxide of the piperidinol with an alkyl halide. Alternatively, Mitsunobu reaction conditions with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate can provide access to a wide range of ethers with inversion of stereochemistry if desired, although in this specific substrate, the stereochemistry would be retained due to the reaction mechanism at a chiral center.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (3S)-3-(pyrrolidin-1-yl)piperidin-4-one. A variety of oxidizing agents can be employed, ranging from mild conditions such as Swern or Dess-Martin periodinane oxidation to harsher chromium-based reagents. The resulting ketone is a versatile intermediate for further modifications, such as reductive amination or the introduction of nucleophiles at the C-4 position.

Table 2: Representative Functionalization Reactions at the Hydroxyl Group

Reaction Type Reagents Product Functional Group Illustrative Product Name
EsterificationAcetyl chloride, pyridineEster(3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-yl acetate
EtherificationNaH, Methyl iodideEther(3S,4S)-4-Methoxy-3-(pyrrolidin-1-yl)piperidine
OxidationDess-Martin periodinaneKetone(3S)-3-(Pyrrolidin-1-yl)piperidin-4-one
SubstitutionThionyl chlorideChloro(3S,4R)-4-Chloro-3-(pyrrolidin-1-yl)piperidine

Regioselective and Stereoselective Transformations

The inherent stereochemistry of this compound can be exploited to achieve high levels of regioselectivity and stereoselectivity in subsequent transformations. The cis-arrangement of the pyrrolidinyl and hydroxyl groups can sterically hinder one face of the piperidine ring, directing incoming reagents to the opposite face.

For instance, if the hydroxyl group is oxidized to a ketone, the subsequent reduction of this ketone can proceed with high diastereoselectivity. The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents, such as L-Selectride®, would be expected to approach from the less hindered face, opposite to the pyrrolidinyl group, potentially leading to the formation of the trans-diol, (3S,4R)-3-(pyrrolidin-1-yl)piperidin-4-ol. Conversely, smaller reducing agents might show less selectivity or could be directed by chelation with the piperidine nitrogen.

Furthermore, the hydroxyl group can act as a directing group in reactions on the piperidine ring. For example, in catalytic hydrogenations of a corresponding unsaturated piperidine derivative, the hydroxyl group could coordinate to the metal catalyst, directing the delivery of hydrogen from the same face, thus preserving or reinforcing the existing stereochemistry.

In cases where the piperidine nitrogen is part of a larger synthetic strategy, its protecting group can also influence the stereochemical outcome of reactions at other positions on the ring. The interplay between the substituents at C-3 and C-4, along with any N-substituent, creates a complex stereochemical environment that can be manipulated to achieve a desired isomeric product.

Table 3: Examples of Stereoselective Transformations

Starting Material Reagents/Conditions Key Transformation Major Product Stereoisomer
(3S)-3-(Pyrrolidin-1-yl)piperidin-4-oneL-Selectride®Ketone Reduction(3S,4R)-3-(Pyrrolidin-1-yl)piperidin-4-ol
(3S)-3-(Pyrrolidin-1-yl)piperidin-4-oneSodium borohydrideKetone ReductionMixture of (3S,4S) and (3S,4R) isomers
(3S,4S)-3-(Pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridineH₂, Pd/CAlkene HydrogenationPotentially (3S,4S)-3-(Pyrrolidin-1-yl)piperidine

Sophisticated Structural Characterization and Stereochemical Elucidation of 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis provides the foundational data for the structural elucidation of (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol in the solution state. A multi-technique approach is essential for a complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For this compound, a suite of high-resolution NMR experiments is employed.

1D NMR (¹H and ¹³C): One-dimensional ¹H NMR provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling interactions. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the piperidine (B6355638) and pyrrolidine (B122466) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the pyrrolidinyl substituent to the C3 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. For the (3S,4S) configuration, a trans relationship exists between the pyrrolidin-1-yl group at C3 and the hydroxyl group at C4. In a stable chair conformation, this would likely result in one substituent being in an axial position and the other in an equatorial position. NOESY would reveal correlations, for instance, between the axial proton at C3 and other axial protons on the piperidine ring, confirming the relative orientation of the substituents.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Piperidine C22.5 - 3.245 - 55
Piperidine C32.2 - 2.855 - 65
Piperidine C43.5 - 4.065 - 75
Piperidine C51.4 - 2.025 - 35
Piperidine C62.5 - 3.245 - 55
Pyrrolidine C2'/5'2.6 - 3.050 - 60
Pyrrolidine C3'/4'1.7 - 2.120 - 30
OHVariable (Broad singlet)-
NHVariable (Broad singlet)-

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The experimental CD spectrum of this compound would be compared with spectra predicted by ab initio quantum chemical calculations. nih.gov A match between the experimental and the calculated spectrum for the (3S,4S) enantiomer provides strong evidence for the assignment of the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure. nih.gov

Table 2: Hypothetical Chiroptical Data for this compound

TechniqueWavelength (nm)Observed EffectImplication
CD~210 nmPositive Cotton EffectCorrelates to absolute configuration
ORD~220 nmPositive Cotton EffectConfirms absolute configuration

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): ESI (Electrospray Ionization) or CI (Chemical Ionization) coupled with a high-resolution analyzer (like TOF or Orbitrap) is used to determine the exact mass of the protonated molecule [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula, C₉H₁₈N₂O.

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of the parent ion [M+H]⁺ followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation pathways for this compound would be analyzed to confirm the connectivity of the piperidine and pyrrolidine rings. Common fragmentation patterns would include the loss of water (H₂O) from the hydroxyl group, cleavage of the pyrrolidine ring, and fragmentation of the piperidine ring.

Table 3: Predicted Key Mass Fragments for this compound in MS/MS Analysis

m/z (mass-to-charge ratio)Proposed Fragment Structure
171.15[M+H]⁺: Protonated parent molecule
153.14[M+H - H₂O]⁺: Loss of water
101.12[C₅H₁₁NO+H]⁺: Fragment containing the piperidin-4-ol moiety
70.08[C₄H₈N]⁺: Fragment corresponding to the pyrrolidinyl moiety

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, a successful crystallographic analysis would:

Confirm Absolute Configuration: By using anomalous dispersion, the absolute stereochemistry at the C3 and C4 chiral centers can be definitively determined, confirming the (3S,4S) assignment. nih.gov

Elucidate Solid-State Conformation: It would reveal the precise conformation of the molecule, including the puckering of the piperidine and pyrrolidine rings. The piperidine ring is expected to adopt a chair conformation. researchgate.net

Identify Intermolecular Interactions: The analysis would map out the network of intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the hydroxyl group and the nitrogen atoms, which dictate the crystal packing.

Table 4: Representative Crystallographic Data Parameters for a Molecular Crystal

ParameterTypical Value / Information Provided
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁ (a common chiral space group)
Unit Cell Dimensions (Å)a, b, c dimensions of the unit cell
Bond Lengths (Å)Precise C-C, C-N, C-O bond distances (e.g., C-O ~1.43 Å)
Bond Angles (°)Precise angles (e.g., C-O-H ~109°)
Torsion Angles (°)Defines the conformation of the rings and substituent orientations
Hydrogen BondingDonor-Acceptor distances and angles (e.g., O-H···N)

Conformational Analysis via Spectroscopic and Diffraction Methods

The conformational analysis of this compound involves integrating data from both solution-state NMR and solid-state X-ray diffraction.

In solution, NMR data, particularly ³J(H,H) coupling constants and NOESY correlations, are used to deduce the dominant conformation. The magnitude of the coupling constants between adjacent protons on the piperidine ring can help determine their dihedral angles and thus distinguish between axial and equatorial orientations. For a chair conformation, large coupling constants (8-13 Hz) are typical for axial-axial interactions, while smaller values (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

X-ray crystallography provides a static picture of the conformation in the solid state. researchgate.net Comparing the solution and solid-state conformations can reveal whether the molecule maintains a rigid structure or exhibits conformational flexibility in solution. For this molecule, the key conformational question is the axial/equatorial orientation of the pyrrolidinyl and hydroxyl groups on the piperidine chair, which is dictated by steric and electronic factors. The trans relationship defined by the (3S,4S) stereochemistry necessitates that one substituent is axial and the other is equatorial in a standard chair form.

Purity Assessment and Enantiomeric Excess Determination Methods

Ensuring the chemical and stereochemical purity of a single enantiomer is critical. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (like ELSD or CAD) or Gas Chromatography (GC) after suitable derivatization is used to assess chemical purity by detecting and quantifying any synthetic impurities.

Enantiomeric Excess (e.e.): Determining the proportion of the desired (3S,4S) enantiomer relative to its (3R,4R) counterpart is essential.

Chiral Chromatography (HPLC or GC): This is the most direct method. The compound is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Chiral Capillary Electrophoresis (CE): An alternative high-resolution separation technique where a chiral selector is added to the buffer, inducing differential migration times for the enantiomers.

Mosher Amide Formation: A classic NMR-based method. The compound is derivatized by reacting its hydroxyl group with a chiral reagent like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms diastereomeric esters. The ¹H or ¹⁹F NMR signals of these diastereomers are distinct and can be integrated to determine the enantiomeric excess with high accuracy.

Table 5: Methods for Purity and Enantiomeric Excess Determination

MethodPrincipleInformation Obtained
HPLC / GCDifferential partitioning between a mobile and stationary phase.Chemical purity (%)
Chiral HPLC / GCDifferential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (e.e., %)
Mosher Amide Analysis (NMR)Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.Enantiomeric excess (e.e., %)

Computational Chemistry and Theoretical Investigations of 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol, which has multiple rotatable bonds and two saturated heterocyclic rings, determining the most stable three-dimensional arrangement (conformation) is crucial.

The piperidine (B6355638) ring can adopt several conformations, primarily chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The substituents on the piperidine ring—the pyrrolidinyl group at position 3 and the hydroxyl group at position 4—can be in either axial or equatorial positions. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can be employed to calculate the single-point energies of these different conformers. researchgate.netnih.gov By comparing the relative energies, the most energetically favorable conformation can be identified.

For this compound, the trans relationship between the substituents suggests that a di-equatorial arrangement on a chair conformation of the piperidine ring would likely be the global minimum energy structure, minimizing steric hindrance. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms could also influence conformational preference, an effect that can be accurately modeled with DFT.

Table 1: Illustrative Conformational Energy Analysis using DFT

This table represents a hypothetical DFT analysis for the primary conformers of the piperidine ring in this compound.

Conformer Substituent Positions Relative Energy (kcal/mol) Predicted Population (at 298K)
Chair 1 3-equatorial, 4-equatorial 0.00 95.8%
Chair 2 3-axial, 4-axial 3.50 1.5%
Twist-Boat - 5.50 0.1%

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized around the nitrogen atoms, which have lone pairs of electrons, making them potential nucleophilic centers. The LUMO would likely be distributed more across the sigma anti-bonding orbitals of the C-N and C-O bonds. A DFT calculation would provide precise energies and visualizations of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are crucial for predicting how the molecule might interact with other chemical species, for instance, as a nucleophile in a substitution reaction or as a ligand binding to a metal center. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT is excellent for calculating static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and the influence of the surrounding environment, such as a solvent.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the molecule over a period of nanoseconds to microseconds. This allows for a thorough exploration of the conformational space, revealing not just the lowest energy state but also other accessible conformations and the energy barriers between them. Furthermore, MD simulations can elucidate the specific hydrogen bonding patterns between the molecule's hydroxyl and amine groups and the surrounding water molecules, providing insight into its solubility and solvation thermodynamics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. The calculated shifts for a proposed structure can be compared to experimental spectra to validate its identity.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific vibrational modes, such as the O-H stretch, N-H stretch (if protonated), and various C-N and C-C bond vibrations.

Docking and Molecular Modeling Studies of Ligand-Target Interactions (Mechanistic/Theoretical Focus)

Given that many small molecules containing piperidine and pyrrolidine (B122466) scaffolds are biologically active, molecular docking and modeling are essential tools to investigate their potential as therapeutic agents. researchgate.netnih.gov These methods predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex.

For this compound, a docking study would begin by obtaining the three-dimensional structure of a potential target protein from a database like the Protein Data Bank. The molecule would then be placed into the active site of the protein computationally. A scoring function is used to estimate the binding affinity for thousands of possible binding poses.

A successful docking pose would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl group and the nitrogen atoms of the ligand are potential hydrogen bond donors and acceptors.

Electrostatic Interactions: The partial charges on the ligand's atoms can form favorable interactions with charged or polar residues in the protein's active site.

Computational studies on similar structures have explored their potential as, for example, dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govresearchgate.net A theoretical docking study of this compound into the DPP-4 active site could reveal its potential to form similar key interactions, providing a mechanistic hypothesis for its biological activity and guiding further experimental investigation. nih.gov

Molecular Interactions and Biological Target Engagement of 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol Mechanistic/pre Clinical Focus

Investigation of Receptor Binding Profiles (In Vitro Assays)

The primary biological target of (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol and its analogs is the CCR5 receptor, a member of the G-protein coupled receptor (GPCR) family. wikipedia.org In vitro receptor binding assays are fundamental in determining the affinity and specificity of a compound for its target. For CCR5 antagonists, these assays typically involve the use of radiolabeled natural ligands, such as [¹²⁵I]-MIP-1α (Macrophage Inflammatory Protein-1α), and measuring the ability of the test compound to displace the radioligand from the receptor expressed on the surface of host cells, such as human embryonic kidney (HEK-293) cells transfected with the human CCR5 gene. nih.govlookchem.com

Structure-activity relationship (SAR) studies on related 4-hydroxypiperidine (B117109) derivatives have provided significant insights into the binding characteristics of this class of compounds. The presence of a hydroxyl group at the 4-position of the piperidine (B6355638) ring has been shown to be crucial for potent CCR5 binding. lookchem.comnih.gov For instance, replacement of the hydroxyl group with an alkoxy or a fluorine atom leads to a significant decrease in potency, suggesting that the hydroxyl group plays a key role in the binding interaction, likely through the formation of a hydrogen bond with the receptor. lookchem.com

Furthermore, the nature of the substituent at the 3-position of the piperidine ring also influences binding affinity. While direct data for a pyrrolidin-1-yl substituent at this position is not available in the reviewed literature, studies on various amine-containing substituents at similar positions in related scaffolds have shown that the size and basicity of the group can modulate binding affinity. lookchem.com

The following table presents representative data from in vitro binding assays for analogous 4-hydroxypiperidine CCR5 antagonists, illustrating the impact of structural modifications on receptor affinity.

Compound ID (Analog)R¹ Substituent (Piperidine Nitrogen)R² Substituent (Position 4)CCR5 Binding Affinity (IC₅₀, nM)
6k [Structure]-OH0.049
7a [Structure]-OCH₃>0.5
7b [Structure]-F>0.25
7c [Structure]-NH₂>1.25
7e [Structure]-NHAc>0.625

Data is illustrative and sourced from studies on analogous compounds to highlight structure-activity relationships. lookchem.com

Enzymatic Inhibition and Activation Studies (In Vitro Mechanistic)

As CCR5 is a receptor and not an enzyme, the traditional concept of enzymatic inhibition does not directly apply. Instead, the functional consequence of antagonist binding is assessed through in vitro mechanistic studies that measure the inhibition of receptor-mediated signaling pathways. When the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) bind to CCR5, they trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades, such as calcium mobilization and chemotaxis. nih.govnih.gov

CCR5 antagonists like this compound are designed to bind to the receptor and prevent this activation. Their inhibitory activity is often quantified in functional assays, such as calcium flux assays, where the antagonist's ability to block chemokine-induced increases in intracellular calcium is measured. nih.gov Another important functional assay is the chemotaxis assay, which measures the ability of the antagonist to inhibit the migration of CCR5-expressing cells towards a chemokine gradient. nih.govnatap.org

The following table summarizes the types of in vitro functional assays used to characterize the inhibitory activity of CCR5 antagonists.

Assay TypePrincipleEndpoint Measured
Calcium Mobilization Assay Measures the antagonist's ability to block chemokine-induced release of intracellular calcium stores.Inhibition of fluorescent signal from calcium-sensitive dyes.
Chemotaxis Assay Assesses the antagonist's capacity to inhibit the directional migration of CCR5-expressing cells towards a chemokine.Reduction in the number of migrated cells.
HIV-1 Entry Assay Measures the antagonist's ability to prevent the entry of CCR5-tropic HIV-1 into host cells.Inhibition of viral replication, often measured by p24 antigen levels or luciferase reporter gene activity.

Cellular Uptake and Subcellular Localization Studies (In Vitro/Mechanistic)

Specific studies on the cellular uptake and subcellular localization of this compound are not available in the reviewed literature. However, as a small-molecule CCR5 antagonist, its primary site of action is at the cell surface, where the CCR5 receptor is located. These compounds are designed to be cell-permeable to the extent that they can reach their binding site within the transmembrane domain of the receptor.

Generally, for small molecule drugs targeting transmembrane receptors from within the lipid bilayer, a degree of lipophilicity is required for the compound to partition into the cell membrane. However, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. The balance of hydrophilic and lipophilic features in this compound is therefore a critical aspect of its design.

Mechanistic Insights into Biological Pathways Modulated by the Compound

The primary biological pathway modulated by this compound, through its antagonism of the CCR5 receptor, is the HIV-1 entry pathway. By binding to CCR5, the compound prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, a crucial step for the fusion of the viral and cellular membranes. wikipedia.orgnih.gov This effectively blocks the entry of CCR5-tropic HIV-1 strains into host cells, thereby inhibiting viral replication. nih.gov

Beyond HIV-1 entry, CCR5 and its ligands are involved in various inflammatory and immune responses. nih.govnih.gov The binding of chemokines like RANTES, MIP-1α, and MIP-1β to CCR5 on immune cells, such as T-lymphocytes and macrophages, mediates their migration to sites of inflammation. nih.govnatap.org By blocking this interaction, CCR5 antagonists can modulate these inflammatory pathways. This has led to the investigation of CCR5 antagonists in a range of inflammatory and autoimmune diseases. nih.gov

In vitro studies with CCR5 antagonists have demonstrated their ability to inhibit chemokine-induced T-cell migration in a dose-dependent manner. nih.gov Furthermore, some studies suggest that CCR5 blockade might have additional immunological effects, such as decreasing certain T-lymphocyte activation markers. nih.gov These findings indicate that the modulation of CCR5 by compounds like this compound can have broader effects on immune signaling pathways beyond their direct antiviral activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol Analogues

Systematic Modification of the Piperidine (B6355638) Core and Pyrrolidine (B122466) Moiety

Systematic modifications of the piperidine core and the pyrrolidine moiety of (3S,4S)-3-(pyrrolidin-1-yl)piperidin-4-ol analogues have been instrumental in elucidating key structural requirements for biological activity. Research in this area has often focused on analogues targeting chemokine receptors, such as CCR5, which are important in HIV infection and inflammatory diseases.

Piperidine Core Modifications:

The following table illustrates typical modifications on the piperidine core and their general impact on activity, drawn from studies on related piperidine-containing compounds.

Modification SiteType of ModificationGeneral Effect on Activity
N1-positionIntroduction of bulky aromatic groupsOften enhances receptor binding affinity.
C4-position (hydroxyl group)Esterification or etherificationCan modulate potency and pharmacokinetic properties.
C4-position (substituent)Introduction of aryl groupsCan significantly influence selectivity and potency.
Ring conformationIntroduction of fused or bridged structuresMay increase rigidity and improve binding affinity.

Pyrrolidine Moiety Modifications:

The table below summarizes common modifications to the pyrrolidine moiety and their observed effects in related compounds.

Modification SiteType of ModificationGeneral Effect on Activity
Pyrrolidine ringSubstitution with alkyl or aryl groupsCan fine-tune binding affinity and selectivity.
Nitrogen atomQuaternization or incorporation into a larger systemMay alter solubility and cell permeability.
Ring sizeExpansion to piperidine or contraction to azetidineCan impact the spatial arrangement of key functional groups.

Stereochemical Influence on Biological Activity and Binding Affinity

Stereochemistry plays a pivotal role in the biological activity and binding affinity of chiral molecules like this compound. The specific spatial arrangement of substituents on both the piperidine and pyrrolidine rings can dramatically affect how the molecule interacts with its biological target.

For piperidinol analogues, the stereochemistry at the C3 and C4 positions of the piperidine ring is critical. In a study of novel κ opioid receptor agonists, the (1S)-configuration of a 1-(pyrrolidin-1-ylmethyl)-tetrahydroisoquinoline derivative was identified as the most potent stereoisomer, highlighting the importance of a specific stereochemical arrangement for high-affinity receptor binding. rsc.org Similarly, for cocaine analogues with a piperidine core, the (3R,4S) configuration showed pharmacological similarity to the parent compound. nih.gov

The relative stereochemistry of the substituents (cis or trans) is also a determining factor for biological activity. For example, in a series of 4-aminopiperidine (B84694) derivatives investigated as antifungal agents, the precise stereochemical arrangement was crucial for their inhibitory action on ergosterol (B1671047) biosynthesis. mdpi.com

The following table summarizes the influence of stereochemistry on the activity of related piperidine-pyrrolidine compounds.

Stereochemical FeatureObservationImplication for this compound
Absolute configuration at C3 and C4Different stereoisomers exhibit significantly different potencies.The (3S,4S) configuration is likely crucial for its specific biological activity.
Relative stereochemistry (cis/trans)The cis or trans relationship between substituents dictates the overall shape and binding mode.The cis relationship in the (3S,4S) isomer presents a specific vector for substituent interactions.
Chiral centers on substituentsThe stereochemistry of any appended groups can further refine binding affinity.Modifications to the pyrrolidine ring should consider the introduction of new chiral centers.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new analogues and for guiding the design of more potent and selective compounds.

For piperidine-based CCR5 antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural features relevant to biological activity. nih.gov These studies generate contour maps that indicate regions where steric bulk, electrostatic interactions, and other properties are favorable or unfavorable for activity.

QSAR studies on other piperidine derivatives have identified key molecular descriptors that influence their activity. For instance, in a study of piperidone derivatives, molecular density and topological indices were found to be important for determining cytotoxic properties. nih.gov Similarly, for piperidine derivatives with toxicity against Aedes aegypti, 2D topological descriptors were used to build predictive QSAR models. nih.gov

QSPR models can predict various physicochemical properties, such as lipophilicity (logP), solubility, and metabolic stability, which are crucial for drug development. For pteridine (B1203161) compounds, a QSPR study successfully predicted the quantum yield of singlet oxygen generation using quantum-chemical descriptors. rsc.org

The general approach for QSAR/QSPR modeling of this compound analogues would involve:

Data Set Collection: A series of analogues with their corresponding biological activities or properties.

Descriptor Calculation: Calculation of various molecular descriptors (e.g., steric, electronic, topological).

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model.

Model Validation: Rigorous internal and external validation to ensure the model's predictive power.

Library Design and High-Throughput Screening in SAR Exploration

Library design and high-throughput screening (HTS) are powerful tools for exploring the SAR of a large number of compounds in an efficient manner. This approach allows for the rapid identification of hit compounds and the initial exploration of the chemical space around a particular scaffold.

For piperidine-based compounds, focused libraries have been designed and synthesized to target specific receptors. For example, a focused piperidine library was designed to target the nociceptin (B549756) receptor, leading to the discovery of potent agonists and antagonists. nih.gov The design of such libraries is often guided by a pharmacophore model, which represents the essential structural features required for biological activity.

Parallel synthesis is a common technique used to generate libraries of related compounds. This method was employed to create a 22-member optimization library of piperidinol analogues with anti-tuberculosis activity. researchgate.net

The process of library design and HTS for SAR exploration of this compound analogues would typically involve:

Scaffold Selection: Using the 3-(pyrrolidin-1-yl)piperidin-4-ol (B13177623) core as the central scaffold.

Diversity-Oriented Synthesis: Planning a synthetic route that allows for the introduction of a wide variety of substituents on both the piperidine and pyrrolidine rings.

Combinatorial Chemistry: Synthesizing a library of compounds where different building blocks are systematically combined.

High-Throughput Screening: Screening the library against a specific biological target to identify active compounds.

Hit-to-Lead Optimization: Further modifying the most promising hits to improve their activity and drug-like properties.

The integration of computational design, parallel synthesis, and HTS provides a comprehensive approach to efficiently explore the SAR of this compound analogues and to identify novel drug candidates. nih.gov

Advanced Analytical Chemistry Methodologies for Research on 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Chromatographic Techniques for Separation and Purification

Chromatography stands as a cornerstone for the analysis of chiral compounds like (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol. The separation of its stereoisomers is paramount, as different enantiomers and diastereomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preeminent technique for the enantioselective separation and purification of this compound. This method relies on chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for resolving chiral amines and alcohols. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal resolution.

For piperidine (B6355638) derivatives, adjusting the mobile phase composition and including additives can significantly improve peak shape and separation efficiency. researchgate.net The development of a robust chiral HPLC method is essential for quality control during synthesis and for isolating the pure (3S,4S)-diastereomer for further studies. nih.govgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS): In specific research contexts, such as metabolite identification or analysis of volatile derivatives, GC-MS offers high sensitivity and structural elucidation capabilities. unodc.org Direct analysis of this compound by GC can be challenging due to its polarity and low volatility. Therefore, derivatization is often a necessary step to enhance its thermal stability and chromatographic performance. oup.com Acylation or silylation of the hydroxyl and secondary amine groups can produce derivatives suitable for GC analysis. oup.com The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized compound. researchgate.net While standard GC columns may not resolve enantiomers, the use of chiral capillary columns can enable enantioselective analysis.

Table 1: Illustrative Chromatographic Conditions for Chiral Analysis This table presents typical starting conditions for method development based on analysis of similar chiral piperidine compounds.

ParameterChiral HPLCGC-MS (after derivatization)
Stationary Phase / ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives)Chiral Capillary Column (e.g., Cyclodextrin-based)
Mobile Phase / Carrier GasHexane/Isopropanol (e.g., 80:20 v/v) with an amine additive (e.g., 0.1% Diethylamine)Helium or Hydrogen
Flow Rate0.5 - 1.5 mL/min1 - 2 mL/min
DetectionUV (e.g., 210-254 nm) or Chiral Detector (e.g., Circular Dichroism)Mass Spectrometry (MS)
TemperatureAmbient (e.g., 25°C)Temperature-programmed oven (e.g., 100°C to 280°C)

Advanced Titration Methods for Acid-Base Characterization

The acid-base properties of this compound, specifically its pKa values, are fundamental to understanding its behavior in physiological environments and for developing formulation strategies. The molecule contains two basic nitrogen atoms (one in the pyrrolidine (B122466) ring and one in the piperidine ring), which will have distinct pKa values.

Potentiometric Titration for pKa Determination: Advanced potentiometric titration is a precise method for determining the pKa values. This involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH with a high-precision electrode. The resulting titration curve (pH vs. volume of titrant) exhibits inflection points that correspond to the pKa values of the ionizable groups. For a compound with multiple pKa values, sophisticated data analysis software is used to deconvolute the titration curve and accurately calculate each dissociation constant. These mechanistic studies are vital for predicting the compound's charge state at a given pH, which influences its solubility, membrane permeability, and interaction with biological targets.

Table 2: Expected pKa Values and Titration Parameters This table outlines the expected characteristics for the acid-base titration of the target compound.

ParameterDescriptionExpected Value / Condition
AnalyteThis compoundDissolved in deionized water or co-solvent
TitrantStandardized HCl or NaOH solution0.01 - 0.1 M
Expected pKa1Corresponds to the more basic nitrogen (likely piperidine)~9.5 - 10.5
Expected pKa2Corresponds to the less basic nitrogen (likely pyrrolidine)~8.0 - 9.0
InstrumentationAutotitrator with a calibrated pH electrodeHigh precision (±0.001 pH unit)

Spectrophotometric Assays for Concentration and Reaction Monitoring

Spectrophotometric assays provide a rapid and cost-effective means for determining the concentration of this compound in solution and for monitoring the progress of chemical reactions. Since the parent compound lacks a strong chromophore for direct UV-Vis analysis at higher wavelengths, these methods often rely on derivatization or complexation reactions that produce a colored product.

For instance, secondary amines can react with specific reagents to form intensely colored charge-transfer complexes or other chromogenic products. nih.govresearchgate.net A common approach for quantifying secondary amines like the piperidine moiety involves reaction with reagents such as chloranil (B122849) or phenothiazine (B1677639) in the presence of an oxidizing agent. ekb.egnih.gov The absorbance of the resulting colored solution is measured at its λmax (wavelength of maximum absorbance), and the concentration is determined by comparison to a standard curve. The development of such an assay requires optimization of reaction conditions, including pH, temperature, and reagent concentrations, to ensure a stable and reproducible colorimetric response.

Table 3: Framework for a Spectrophotometric Assay This table provides a conceptual framework for developing a colorimetric assay for the target compound.

StepProcedureKey Parameters
1. Reaction PrincipleFormation of a colored complex (e.g., charge-transfer or ion-pair)Selection of a suitable chromogenic reagent (e.g., DDQ, chloranil)
2. Sample PreparationDissolving the analyte in an appropriate solventSolvent must not interfere with the reaction (e.g., acetonitrile, chloroform)
3. ReactionMixing the analyte solution with the chromogenic reagentOptimization of stoichiometry, reaction time, and temperature
4. MeasurementReading the absorbance at the λmax of the productUse of a calibrated spectrophotometer
5. QuantificationCalculating concentration using a standard curve (Beer-Lambert Law)Linearity range, Limit of Detection (LOD), Limit of Quantification (LOQ)

Microfluidic and Miniaturized Analytical Platforms

The field of analytical chemistry is increasingly moving towards miniaturization to reduce sample and reagent consumption, decrease analysis time, and enable high-throughput screening. acs.org Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample handling, separation, and detection, onto a single small device. researchgate.net

For the analysis of this compound, microfluidic devices offer significant advantages, particularly for chiral separations. researchgate.net Techniques like microchip capillary electrophoresis (MCE) and capillary electrochromatography (CEC) can be implemented on these platforms. nih.gov By incorporating a chiral selector into the separation channel or the background electrolyte, rapid and highly efficient enantioselective analysis can be achieved with minimal sample volume. acs.org These miniaturized systems are especially valuable in early-stage drug discovery and process development where sample material may be limited. The integration of sensitive detection methods, such as laser-induced fluorescence or electrochemical detection, further enhances the utility of these platforms for the analysis of this compound.

Future Directions and Emerging Research Avenues for 3s,4s 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The synthesis of chiral piperidines, such as (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol, is a critical area for future research, with a strong emphasis on developing more efficient and environmentally friendly methods.

Novel Synthetic Pathways: Future synthetic strategies will likely move beyond traditional multi-step approaches, which are often lengthy and resource-intensive. The development of catalytic enantioselective methods for the synthesis of 3-substituted and 3,4-substituted piperidines is a significant area of interest. nih.govnih.govacs.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions have shown promise for creating enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govacs.org Another emerging area is the use of radical-mediated C-H functionalization to create chiral piperidines from acyclic amines, offering a novel disconnection approach. nih.gov The catalytic asymmetric [4 + 2] annulation of imines with allenes also presents a powerful tool for constructing functionalized piperidine (B6355638) derivatives with high stereoselectivity. acs.org

Sustainable Chemistry Approaches: Green chemistry principles are increasingly being applied to the synthesis of piperidine derivatives. scispace.comresearchgate.netnih.gov Future research will likely focus on:

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, in one-pot cascade reactions can lead to the synthesis of stereo-enriched piperidines under mild conditions. nih.govresearchgate.netucd.ie This chemo-enzymatic approach offers high enantio- and regio-selectivity. nih.gov

Water-Mediated Reactions: Performing reactions in water as a solvent is a key aspect of green chemistry. Methods for the synthesis of highly substituted piperidines via one-pot multi-component condensation in water have been developed and will likely be refined. scispace.com

Atom Economy: One-pot multicomponent syntheses are highly atom-economical and reduce waste by combining several steps without isolating intermediates. researchgate.net

Synthetic ApproachPotential Advantages for this compoundKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, reduced need for chiral resolutionDevelopment of novel chiral catalysts and ligands nih.govacs.org
BiocatalysisEnvironmentally friendly, high stereoselectivity, mild reaction conditionsDiscovery and engineering of enzymes for specific transformations nih.govresearchgate.net
Green Chemistry MethodsUse of non-toxic solvents, reduced waste, improved safetyOptimization of water-mediated and multicomponent reactions scispace.comnih.gov

Advanced Materials Science Applications

The unique stereochemistry and functional groups of this compound make it a candidate for applications in advanced materials science.

The piperidine scaffold can be incorporated into ligands for metal complexes that act as catalysts for polymerization reactions. rsc.orgrsc.org Research in this area could explore the use of this compound as a chiral ligand to synthesize stereoregular polymers with specific physical and chemical properties. The resulting polymers could have applications in areas such as biodegradable plastics and specialized optical materials. The development of ligands based on 2-(aminomethyl)piperidine (B33004) has led to successful complexation with various metals, and these complexes have been shown to be active in the ring-opening polymerization of rac-lactide. rsc.org

Development of Optically Active Probes and Conjugates

The chiral nature of this compound makes it a valuable building block for the development of optically active probes for biological imaging and sensing.

Fluorescent probes incorporating piperidine or similar heterocyclic scaffolds are being developed for various applications, including the detection of specific ions and biomolecules. researchgate.netnih.govrsc.orgmdpi.com Future research could focus on attaching a fluorophore to the this compound scaffold. The specific stereochemistry of the molecule could lead to probes with high selectivity for their target, potentially enabling the visualization of enantiomer-specific biological processes. For instance, piperazine-fused cyclic disulfides are being used to create bioreductive probes that are activated rapidly within cells. acs.orgchemrxiv.org

Interdisciplinary Research with Biophysics and Structural Biology

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its interactions with biological macromolecules.

Conformational Analysis: Computational and experimental techniques, such as NMR spectroscopy and X-ray crystallography, will be essential to determine the preferred conformation of the piperidine and pyrrolidine (B122466) rings. nih.govresearchgate.netrsc.orgrsc.org Studies on fluorinated piperidines have shown that subtle changes in substitution can have a significant impact on conformational preferences, which in turn can affect biological activity. nih.govresearchgate.net

Structural Biology: If this compound is found to bind to a specific protein target, structural biology techniques will be invaluable for elucidating the binding mode. nih.gov X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound in complex with its target, revealing key interactions that can guide the design of more potent and selective derivatives. Molecular dynamics simulations can further probe the stability of the ligand-protein complex and identify crucial amino acid residues for binding. nih.govnih.gov

Untapped Mechanistic Insights and Target Identification

A significant area of future research will be to identify the biological targets of this compound and to understand its mechanism of action.

Given the prevalence of piperidine and pyrrolidine motifs in pharmaceuticals, it is plausible that this compound could interact with a range of biological targets, including receptors and enzymes in the central nervous system. ijnrd.orgresearchgate.net Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule's structure, will be important for identifying the key features responsible for its biological activity. ontosight.ai

The mechanism of action of piperidine derivatives can be diverse. For example, copper-promoted intramolecular carboamination of unactivated olefins is a known reaction for forming pyrrolidines and piperidines, and understanding such mechanisms at a molecular level can provide insights into potential biological pathways. nih.gov

Research AvenueKey TechniquesPotential Outcomes
Novel Synthetic PathwaysAsymmetric catalysis, biocatalysisMore efficient and sustainable synthesis routes nih.govnih.gov
Advanced Materials SciencePolymerization catalysisNew polymers with tailored properties rsc.orgrsc.org
Optically Active ProbesFluorescence spectroscopy, cell imagingTools for studying enantiomer-specific biological processes researchgate.netrsc.org
Biophysics and Structural BiologyNMR, X-ray crystallography, computational modelingUnderstanding of structure-activity relationships nih.govnih.gov
Mechanistic InsightsSAR studies, biochemical assaysIdentification of biological targets and mechanisms of action ontosight.ainih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.